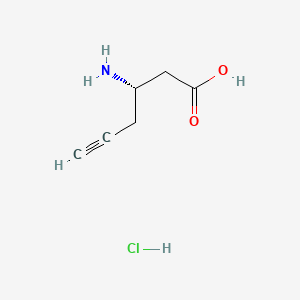

(S)-3-Amino-5-hexynoic acid hydrochloride

Description

Contextualization within Amino Acid Chemistry and Derivatives

(S)-3-Amino-5-hexynoic acid hydrochloride belongs to the class of non-proteinogenic, or unnatural, amino acids. Unlike the 20 common alpha-amino acids that are the fundamental building blocks of proteins, this compound features a different structural arrangement. Its key characteristics include a six-carbon backbone with an amino group located at the third carbon (C-3), classifying it as a beta-amino acid. cymitquimica.com A defining feature is the terminal alkyne (a carbon-carbon triple bond) at the C-5 position. cymitquimica.com

The "(S)" designation in its name refers to the specific stereochemistry at the chiral center, which is the carbon atom bonded to the amino group. cymitquimica.com This precise three-dimensional arrangement is a critical aspect of its chemical identity. The molecule is typically supplied as a hydrochloride salt, where the amino group is protonated, which often improves the compound's handling and solubility in water. fishersci.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClNO₂ nih.gov |

| Molecular Weight | 163.60 g/mol nih.gov |

| IUPAC Name | (3S)-3-aminohex-5-ynoic acid;hydrochloride nih.gov |

| Solubility | Soluble in water (90 g/L at 25°C) fishersci.com |

Significance as a Chiral Building Block in Organic Synthesis

In organic synthesis, a chiral building block is a pre-made molecule with a defined stereochemistry that is used as a starting material to construct larger, more complex chiral molecules. The use of such building blocks is a fundamental strategy for achieving stereocontrol in a synthesis, ensuring that the final product has the correct three-dimensional structure, which is often essential for its biological activity.

This compound serves as a valuable chiral building block due to its distinct features. The (S)-stereocenter provides a fixed point of chirality. Furthermore, the molecule possesses two key reactive sites: the amino group and the terminal alkyne. The amino group can participate in reactions such as peptide bond formation, while the alkyne group is highly versatile and can undergo a wide range of chemical transformations, including click chemistry reactions, hydrogenations, and carbon-carbon bond-forming reactions. This dual functionality allows synthetic chemists to incorporate it into larger structures and then further modify the alkyne portion, making it a versatile intermediate in the synthesis of complex target molecules. cymitquimica.com

Role in Pharmaceutical and Medicinal Chemistry Research

The unique structure of this compound makes it a significant intermediate in pharmaceutical and medicinal chemistry research. It is primarily utilized in the synthesis of novel, biologically active compounds. cymitquimica.com Researchers incorporate this molecule into larger structures to explore new therapeutic agents, with potential applications in areas such as oncology and virology.

The presence of the alkyne functional group is particularly useful for creating derivatives for structure-activity relationship (SAR) studies, where chemists systematically modify a molecule to determine how its structure affects its biological activity. Additionally, the alkyne can be used as a handle for attaching probes, tags, or other molecular entities, leading to its use in applications related to chemical labeling and detection. fishersci.com Its role as a non-natural amino acid allows for the creation of peptidomimetics and other molecules that can interact with biological targets in novel ways.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is centered on its utility as a specialized synthetic tool. Research trajectories involving this compound often focus on developing efficient synthetic routes to the molecule itself and its derivatives. A significant area of investigation is its application as a building block in the total synthesis of natural products and the creation of new pharmaceutical candidates. cymitquimica.com

Academic studies explore the incorporation of this beta-amino acid into peptides to study their conformational properties and biological stability. The terminal alkyne group provides a gateway for chemists to employ modern synthetic methods, such as metal-catalyzed cross-coupling reactions, to build molecular complexity. The ongoing interest in this compound stems from its ability to provide access to unique chemical structures with specific stereochemistry, which is a continuing goal in the fields of organic synthesis and drug discovery.

Table 2: Synonyms and Identifiers

| Type | Identifier |

|---|---|

| CAS Number | 332064-85-4 nih.gov |

| PubChem CID | 2761700 nih.gov |

| EC Number | 635-772-3 nih.gov |

| Common Synonym | (3S)-3-Aminohex-5-ynoic acid hydrochloride cymitquimica.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3S)-3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-85-4 | |

| Record name | (S)-3-Amino-5-hexynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations Involving S 3 Amino 5 Hexynoic Acid Hydrochloride

Stereoselective Synthesis of (S)-3-Amino-5-hexynoic Acid Hydrochloride

Achieving the desired (S)-stereochemistry at the C3 position is a primary challenge in the synthesis of this molecule. Methodologies for establishing this chirality can be broadly categorized into asymmetric synthesis, biocatalytic methods, and resolution of racemic mixtures.

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. nih.govyoutube.com For the synthesis of chiral amino acids, several strategies are employed. One prominent method involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, glycine (B1666218) Schiff base complexes with metals like Ni(II) can be alkylated to produce tailor-made amino acids. nih.govmdpi.com A recyclable chiral auxiliary can form a complex with a glycine Schiff base, which is then alkylated under basic conditions. mdpi.com Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com This general approach could be adapted for the synthesis of (S)-3-Amino-5-hexynoic acid by using an appropriate alkylating agent.

Another approach is catalytic asymmetric synthesis, which utilizes chiral catalysts to induce stereoselectivity. nih.gov For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as a cyano-substituted enoic acid, using a chiral rhodium catalyst can establish the desired stereocenter with high enantiomeric excess. researchgate.net

Biocatalysis offers an efficient and environmentally friendly alternative for producing optically pure amino acids under mild reaction conditions. symeres.comnih.gov Enzymes exhibit high stereospecificity, making them ideal for chiral synthesis. symeres.com One common biocatalytic method is the enzymatic resolution of a racemic mixture. For example, aminopeptidases or amidases can selectively hydrolyze the L-amino acid amide from a racemic mixture, allowing the resulting L-amino acid to be separated from the unreacted D-amino acid amide. symeres.com This approach provides access to both enantiomers. symeres.com

Enzyme-catalyzed synthesis can also involve the creation of the chiral center. For instance, transaminases can catalyze the asymmetric amination of a keto acid precursor. Furthermore, enzymes like serine hydroxymethyltransferase (SHMT) and tyrosine phenol (B47542) lyase (TPL) are used in the industrial production of other amino acids and demonstrate the power of enzymatic processes. nottingham.ac.uk

When a racemic mixture of 3-amino-5-hexynoic acid is synthesized, chiral resolution is required to isolate the desired (S)-enantiomer. nih.gov This remains an efficient strategy for obtaining enantiomerically pure substances. nih.gov

A classical method is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent (an optically active acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. youtube.com After separation, the desired enantiomer is recovered by removing the resolving agent.

Chromatographic methods are also widely used. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) columns can directly separate enantiomers. Alternatively, a chiral mobile phase additive (CMPA), such as vancomycin, can be used with an achiral column to achieve separation. nih.govnih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Key Features | Potential Application to (S)-3-Amino-5-hexynoic acid |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of a single enantiomer using chiral catalysts, substrates, or auxiliaries. youtube.com | High enantiomeric purity; avoids loss of 50% of material. | Alkylation of a glycine equivalent complexed with a chiral Ni(II) auxiliary. mdpi.com |

| Enzymatic Synthesis & Biocatalysis | Use of enzymes for stereoselective reactions, such as resolution or asymmetric transformation. symeres.com | High stereospecificity; mild reaction conditions; environmentally friendly. | Kinetic resolution of racemic N-acetyl-3-amino-5-hexynoic acid using an acylase. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. tcichemicals.com | Technically established; applicable when asymmetric routes are not feasible. | Fractional crystallization of diastereomeric salts formed with a chiral acid (e.g., tartaric acid). |

Derivatization Strategies of the Amino Acid Moiety

The functional groups of (S)-3-Amino-5-hexynoic acid—the primary amine and the carboxylic acid—are key to its utility as a building block, particularly in peptide synthesis. These groups typically require protection and activation to facilitate controlled chemical transformations.

To prevent the nucleophilic amino group from participating in unwanted side reactions during processes like peptide coupling, it must be protected with a temporary protecting group. peptide.com The most common N-protecting groups in peptide chemistry are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This protection is stable to most nucleophiles and bases but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgfishersci.co.uk The resulting derivative, Boc-(S)-3-amino-5-hexynoic acid, is a key intermediate for further synthesis. jk-sci.comsigmaaldrich.com

The Fmoc group is introduced by reacting the amino acid with a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), which makes it orthogonal to the acid-labile Boc group and many side-chain protecting groups. peptide.comuci.edu

Table 2: Common N-Protected Derivatives of (S)-3-Amino-5-hexynoic acid

| Derivative Name | Abbreviation | Protecting Group | Key Properties & Deprotection Conditions |

|---|---|---|---|

| (S)-3-(tert-butoxycarbonylamino)-5-hexynoic acid | Boc-(S)-3-amino-5-hexynoic acid | Boc | Stable to bases and nucleophiles; Cleaved by strong acids (e.g., TFA, HCl). organic-chemistry.orgfishersci.co.uk |

| (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-hexynoic acid | Fmoc-(S)-3-amino-5-hexynoic acid | Fmoc | Stable to acids; Cleaved by bases (e.g., 20% piperidine in DMF). peptide.comuci.edu |

Amide bond formation, or peptide coupling, is the process of joining the carboxylic acid group of one amino acid to the amino group of another. bachem.comyoutube.com Due to the low reactivity of a free carboxylic acid, its carboxyl group must first be activated to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.comnih.gov

A variety of coupling reagents have been developed to facilitate this activation and subsequent amide bond formation efficiently while minimizing side reactions, especially racemization. bachem.com These reagents are essential for both solution-phase and solid-phase peptide synthesis (SPPS). uci.edubachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com To reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com

Phosphonium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for coupling sterically hindered amino acids. bachem.com

Uronium/Aminium Salts : Reagents like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are also very effective and widely used in automated peptide synthesizers. uci.edubachem.com

In a typical coupling step in SPPS, the N-protected (S)-3-amino-5-hexynoic acid is pre-activated with a coupling reagent and a base (like N,N-diisopropylethylamine, DIPEA) before being added to a resin-bound peptide chain with a free N-terminal amine. uci.edubachem.com

Table 3: Selected Peptide Coupling Reagents

| Reagent Class | Example (Abbreviation) | Mechanism of Action | Typical Use Case |

|---|---|---|---|

| Carbodiimide | N,N'-dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate. google.com | General peptide synthesis, often with additives like HOBt to suppress racemization. bachem.com |

| Phosphonium Salt | HATU | Forms a reactive ester (active ester). | Coupling of sterically hindered or N-methyl amino acids; rapid couplings. bachem.com |

| Uronium/Aminium Salt | HBTU | Forms a reactive ester (active ester). | Widely used in automated solid-phase peptide synthesis (SPPS). uci.edu |

Modifications of the Amino Group

The primary amino group in this compound is a key site for chemical modification, allowing for the introduction of various substituents to alter the molecule's properties. A common and crucial modification is the protection of the amine, which is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

One of the most prevalent methods for protecting amino groups is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The resulting N-Boc protected compound, (S)-3-(Boc-amino)-5-hexynoic acid, is a stable intermediate that can be used in further synthetic steps, such as peptide coupling. glentham.comjk-sci.com Other modifications include acylation, where an acyl group is added, for example, through reaction with an acid chloride or anhydride, to form an amide.

Below is a table summarizing common modifications of the amino group:

| Modification Type | Reagent(s) | Typical Conditions | Resulting Functional Group | Product Example |

| N-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃), Dioxane/Water | Boc-Amine (Carbamate) | (S)-3-(Boc-amino)-5-hexynoic acid |

| N-Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Triethylamine) | Acetamide | (S)-3-Acetamido-5-hexynoic acid |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine) | Sulfonamide | (S)-3-(Tos-amino)-5-hexynoic acid |

Transformations Involving the Alkyne Functionality

The terminal alkyne is arguably the most versatile functional group on the this compound scaffold, enabling a wide array of transformations. cymitquimica.com This functionality is particularly valued in the field of bioconjugation and materials science.

This compound is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. sichem.de The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the terminal alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. jenabioscience.combachem.comthermofisher.com This reaction is widely used for labeling peptides, proteins, and other biomolecules. bachem.comissuu.com The triazole ring serves as a robust and chemically inert linker, mimicking the planarity of a peptide bond but with greater resistance to cleavage. bachem.com

The table below illustrates potential CuAAC reactions with this compound.

| Azide (B81097) Reactant | Catalyst System | Solvent | Product Type |

| Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Benzyl-triazole adduct |

| Azido-PEG | Cu(I) source (e.g., CuBr) | DMF or DMSO | PEGylated amino acid |

| Fluorescent Azide Dye | Copper(I)-TBTA complex | Aqueous buffers | Fluorescently-labeled amino acid |

The triple bond of the alkyne can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of the partial reduction is highly dependent on the chosen catalyst and reaction conditions.

Complete Reduction to Alkane : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with two equivalents of hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane, (S)-3-aminohexanoic acid hydrochloride. libretexts.orgyoutube.com

Partial Reduction to cis-Alkene : To stop the reduction at the alkene stage with cis (or Z) stereochemistry, a "poisoned" catalyst is used. The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which deactivates the catalyst just enough to prevent the further reduction of the alkene to an alkane. libretexts.orgyoutube.com This reaction yields (S,Z)-3-aminohex-5-enoic acid.

Partial Reduction to trans-Alkene : The synthesis of the trans (or E) alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orgyoutube.com This reaction proceeds via a radical anion intermediate and results in the formation of (S,E)-3-aminohex-5-enoic acid. youtube.com

The following table summarizes these reduction reactions.

| Reaction Type | Reagent(s) | Product | Stereochemistry |

| Complete Hydrogenation | H₂ (excess), Pd/C | (S)-3-Aminohexanoic acid hydrochloride | N/A |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (S,Z)-3-Aminohex-5-enoic acid | cis (Z) |

| Dissolving Metal Reduction | Na, NH₃ (l) | (S,E)-3-Aminohex-5-enoic acid | trans (E) |

The alkyne functionality can undergo addition reactions with halogens (X₂) and hydrogen halides (HX). The stoichiometry of the reagent determines whether one or two molecules add across the triple bond.

Hydrohalogenation : The addition of one equivalent of a hydrogen halide like HBr or HCl to the terminal alkyne follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (the one with the most hydrogens) and the halide adds to the more substituted carbon. masterorganicchemistry.comyoutube.com The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. masterorganicchemistry.comyoutube.com

Halogenation : The addition of one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically proceeds via anti-addition, resulting in a trans-dihaloalkene. masterorganicchemistry.com The addition of a second equivalent of the halogen yields a tetrahaloalkane. masterorganicchemistry.com

These transformations are outlined in the table below.

| Reaction Type | Reagent(s) | Intermediate/Product |

| Hydrohalogenation | 1 eq. HBr | (S)-3-Amino-5-bromohex-5-enoic acid |

| Hydrohalogenation | 2 eq. HBr | (S)-3-Amino-5,5-dibromohexanoic acid |

| Halogenation | 1 eq. Br₂ | (S,E)-3-Amino-5,6-dibromohex-5-enoic acid |

| Halogenation | 2 eq. Br₂ | (S)-3-Amino-5,5,6,6-tetrabromohexanoic acid |

Beyond the reactions mentioned, the terminal alkyne can participate in various carbon-carbon bond-forming reactions, significantly expanding its synthetic utility. A prominent example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for constructing complex molecular frameworks. Another important reaction is the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne to produce a di-substituted, unsymmetrical di-alkyne.

| Reaction Type | Reagents | Product Type |

| Sonogashira Coupling | Aryl iodide (Ar-I), Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne (Br-C≡C-R), Cu(I) salt, Base | Unsymmetrical di-alkyne |

| Glaser Coupling | Cu(I) or Cu(II) salt, Base, Oxidant (e.g., O₂) | Symmetrical di-alkyne (homocoupling) |

Esterification and Carboxylic Acid Modifications

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, most commonly esters. Esterification is often performed to protect the carboxylic acid, increase solubility in organic solvents, or to act as an intermediate for further reactions.

The Fischer esterification is a classic method, involving the reaction of the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like hydrogen chloride (which is already present in the hydrochloride salt) or sulfuric acid. pearson.com Alternatively, reagents like thionyl chloride (SOCl₂) followed by an alcohol provide a high-yielding route to the corresponding ester. mdpi.com More modern methods may use trimethylchlorosilane (TMSCl) in an alcohol, which serves as a convenient in-situ source of HCl catalyst. mdpi.com

The table below details common esterification reactions.

| Alcohol | Reagent/Catalyst | Product |

| Methanol | HCl (catalyst) | (S)-3-Amino-5-hexynoic acid methyl ester hydrochloride |

| Ethanol | Thionyl chloride (SOCl₂) | (S)-3-Amino-5-hexynoic acid ethyl ester hydrochloride |

| Benzyl alcohol | Trimethylchlorosilane (TMSCl) | (S)-3-Amino-5-hexynoic acid benzyl ester hydrochloride |

Total Synthesis of Complex Molecules Utilizing this compound as a Key Intermediate

Following a comprehensive review of available scientific literature, it has been determined that specific, documented examples of the total synthesis of complex, named biologically active compounds or pharmaceutical intermediates using this compound as a key intermediate are not prominently featured in published research.

This compound is recognized as a versatile chiral building block. cymitquimica.com Its structure, which combines a chiral amine at the gamma-position and a terminal alkyne, presents significant potential for various chemical transformations, including intramolecular cyclization to form lactam structures or participation in coupling reactions for the synthesis of peptidomimetics. cymitquimica.comnih.govupc.edu Chemical suppliers list the compound as a raw material for synthesis and for use in labeling and detection. cymitquimica.comguidechem.com

However, the execution of these potential synthetic routes into a complete, multi-step total synthesis of a specific, named bioactive molecule or pharmaceutical intermediate is not detailed in the available literature. Therefore, the following subsections cannot be populated with the detailed research findings and data tables as requested, due to a lack of specific examples in scientific publications.

Synthesis of Biologically Active Compounds

There are no specific examples in the reviewed literature detailing the total synthesis of a named biologically active compound where this compound serves as a key starting material or intermediate.

Synthesis of Pharmaceutical Intermediates

While this compound is described as a potential pharmaceutical intermediate, a literature search did not yield concrete examples of its application in the total synthesis of a more complex, named pharmaceutical intermediate. cymitquimica.com

Iii. Biological and Biochemical Investigations of S 3 Amino 5 Hexynoic Acid Hydrochloride

Enzyme Inhibition Studies and Mechanisms of Action

(S)-3-Amino-5-hexynoic acid hydrochloride belongs to a class of compounds known as mechanism-based enzyme inactivators. These molecules are designed as substrate analogs that are catalytically converted by the target enzyme into a reactive species. This species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. Research has primarily focused on its effects on pyridoxal-5'-phosphate (PLP)-dependent enzymes, particularly aminotransferases.

Compounds structurally related to (S)-3-Amino-5-hexynoic acid, such as 4-amino-hex-5-ynoate (also known as gamma-acetylenic GABA), have been demonstrated to be potent inhibitors of several aminotransferases. nih.govnih.gov The primary target of this class of inhibitors is 4-Aminobutyrate Transaminase (GABA-T), an enzyme crucial for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govscbt.com By inhibiting GABA-T, these compounds lead to an increase in brain GABA concentrations. nih.govnih.gov

The inhibitory action is not limited to GABA-T. Studies on the related compound 4-amino-hex-5-ynoate have shown that it also inactivates Ornithine Aminotransferase and Aspartate Aminotransferase. nih.gov This demonstrates a broader, though sometimes differential, effect on this family of enzymes. nih.gov 4-Amino-5-hexynoic acid has been identified as a "suicide inactivator" of GABA-T, highlighting its mechanism-based action. nih.gov The inhibition of these key enzymes disrupts normal amino acid metabolism, which is the basis of the compound's biological effects. nih.govnih.gov

| Enzyme Target | Effect of Inhibition | Reference Compound(s) |

|---|---|---|

| 4-Aminobutyrate Transaminase (GABA-T) | Prevents degradation of GABA, increasing its concentration. | 4-amino-hex-5-ynoate, 4-Amino-5-hexynoic acid |

| Ornithine Aminotransferase (OAT) | Inactivated by the inhibitor. | 4-amino-hex-5-ynoate |

| Aspartate Aminotransferase (AAT) | Inactivated by the inhibitor. | 4-amino-hex-5-ynoate |

The inhibition by (S)-3-Amino-5-hexynoic acid and its analogs follows the kinetics of irreversible, mechanism-based inactivation. nih.govnih.gov An irreversible inhibitor inactivates an enzyme by bonding covalently to a specific group, often within the active site. libretexts.org This process is time-dependent and saturatable, meaning the rate of inactivation depends on the concentration of the inhibitor until the enzyme is saturated. nih.gov

Key characteristics of this kinetic profile include:

Mechanism-Based Action: The inhibitor is an unreactive molecule that requires the target enzyme to catalyze its conversion into the actual inactivating species. nih.govnih.gov

Covalent Adduct Formation: The catalytically activated inhibitor forms a stable, covalent bond with an amino acid residue in the enzyme's active site, preventing further catalytic activity. libretexts.org

Substrate Protection: The presence of the enzyme's natural substrate can protect the enzyme from inactivation by competing for the active site. nih.govnih.gov

Irreversibility: Once the covalent bond is formed, enzyme activity cannot be restored by methods such as dialysis, which would remove non-covalently bound inhibitors. nih.gov

A kinetic model for the in vivo action of the related inhibitor 4-amino-hex-5-ynoate demonstrated that the extent of aminotransferase inactivation increased with the dose in an exponential manner. nih.gov

| Kinetic Characteristic | Description |

|---|---|

| Time-Dependent | The degree of inhibition increases over time as more enzyme molecules are covalently modified. |

| Saturatable | The rate of inactivation follows Michaelis-Menten-like kinetics, showing saturation at high inhibitor concentrations. |

| Covalent Modification | The inhibitor forms a strong, covalent bond with the enzyme, leading to permanent inactivation. libretexts.org |

| "Suicide" Inactivation | The enzyme essentially "commits suicide" by processing the inhibitor, which is converted into a lethal species. nih.gov |

While compounds like 4-amino-hex-5-ynoate inhibit multiple aminotransferases, the extent of inactivation can differ between enzymes, suggesting a degree of selectivity. nih.gov The design of mechanism-based inactivators often aims to achieve high target specificity and selectivity to minimize off-target effects. nih.gov For instance, research into other mechanism-based inactivators has led to the development of molecules with high selectivity for human Ornithine Aminotransferase (hOAT) over other related enzymes like GABA-AT. nih.gov The selectivity of an inactivator is determined by how well it fits into the active site of the target enzyme and how efficiently it is converted into the reactive species by that specific enzyme.

Allosteric inhibition is a mode of enzyme regulation where an inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.govnih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its affinity for the substrate or its catalytic efficiency. nih.gov This mechanism is a fundamental process in biochemistry, allowing cells to control metabolic pathways through feedback inhibition, where a final product allosterically inhibits an early enzyme in its own synthesis pathway. libretexts.orgnih.gov

However, the primary mechanism of action for (S)-3-Amino-5-hexynoic acid and related acetylenic GABA analogs is not allosteric. nih.govnih.gov These compounds are classified as mechanism-based or "suicide" inactivators that act directly at the enzyme's active site. nih.gov They function as substrate mimics that are processed by the enzyme, leading to the formation of a covalent adduct within the catalytic site. nih.gov

The foundation of mechanism-based inactivation lies in creating a molecule that the target enzyme recognizes as its natural substrate. (S)-3-Amino-5-hexynoic acid is a structural analogue of GABA, and this mimicry allows it to enter the active site of GABA-T. nih.gov Once in the active site, the enzyme begins its catalytic cycle. However, the presence of the alkyne functional group allows for the formation of a highly reactive intermediate that ultimately attacks a nucleophilic residue in the active site, inactivating the enzyme. nih.gov The design of such substrate analogues is a rational approach in drug discovery, famously exemplified by vigabatrin (B1682217) (4-aminohex-5-enoic acid), the first rationally-designed mechanism-based inactivator to be approved for commercial use. nih.gov

Applications in Bio-orthogonal Chemistry and Protein Labeling

Beyond enzyme inhibition, the chemical structure of this compound makes it a valuable tool in chemical biology, specifically for labeling and detection purposes. fishersci.comthermofisher.com Its utility stems from the terminal alkyne group, which functions as a bio-orthogonal handle.

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The alkyne group is a key functional group for one of the most common bio-orthogonal reactions: "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govcardiff.ac.uk

In a typical protein labeling experiment, (S)-3-Amino-5-hexynoic acid, as a non-canonical amino acid (ncAA), can be incorporated into the structure of a protein of interest using genetic code expansion techniques. nih.govmdpi.com Once the protein is expressed with this alkyne-containing amino acid, a probe molecule (e.g., a fluorescent dye or an affinity tag) carrying a complementary azide (B81097) group can be introduced. The alkyne and azide groups will then react specifically and efficiently, covalently attaching the probe to the target protein. nih.gov This allows for precise, site-specific labeling of proteins in live cells, enabling researchers to track their location, dynamics, and interactions. nih.govresearchgate.net

Non-Canonical Amino Acid Tagging (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins within a complex biological environment. nih.govnih.gov This method relies on the introduction of a non-canonical amino acid containing a bioorthogonal functional group—a group that is chemically inert within the biological system but can react selectively with an external probe. tcichemicals.com (S)-3-Amino-5-hexynoic acid serves as such a non-canonical amino acid.

The operational principle of BONCAT involves supplementing cell culture media or introducing into an organism an amino acid analog that can be recognized by the cell's translational machinery. tcichemicals.com In this case, (S)-3-Amino-5-hexynoic acid, likely acting as a surrogate for naturally occurring amino acids like methionine or leucine, is incorporated into nascent polypeptide chains during protein synthesis. protocols.io The key feature of this compound is its terminal alkyne group. This alkyne serves as a bioorthogonal handle, which does not interfere with cellular processes. nih.gov Following a period of metabolic labeling, the alkyne-tagged proteome can be specifically targeted with a probe containing a complementary azide group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry". nih.govprotocols.io

Protein Enrichment and Analysis

A primary application of incorporating (S)-3-Amino-5-hexynoic acid into proteins is for the enrichment and subsequent analysis of the newly synthesized proteome. nih.gov After cells or organisms are incubated with the compound, leading to the creation of alkyne-tagged proteins, the total protein content is extracted. These tagged proteins can then be selectively fished out from the complex mixture.

The enrichment process typically involves a click reaction between the alkyne handle on the proteins and an azide-functionalized affinity tag, such as biotin-azide. Once the biotin (B1667282) tag is covalently attached to the newly synthesized proteins, the entire proteome is passed over a solid support matrix functionalized with streptavidin or avidin, which has an exceptionally high affinity for biotin. This allows the biotin-tagged proteins to be immobilized on the matrix while all untagged, pre-existing proteins are washed away.

Following this enrichment, the captured proteins can be eluted from the support and identified using advanced analytical techniques. Bottom-up proteomics, which involves the enzymatic digestion of proteins into smaller peptides followed by liquid chromatography-mass spectrometry (LC-MS/MS), is the most common method for analysis. nih.govmdpi.com This powerful combination allows for the identification and quantification of hundreds to thousands of newly synthesized proteins, providing a dynamic snapshot of the cellular response to various stimuli or conditions. nih.govnih.gov

Labeling and Detection Purposes

Beyond enrichment for proteomic analysis, this compound is utilized for direct labeling and detection purposes. fishersci.com The alkyne handle incorporated into proteins can be reacted with an azide-derivatized fluorescent dye. liberty.edunih.gov This covalent attachment of a fluorophore allows for the visualization of newly synthesized proteins within fixed or even living cells using fluorescence microscopy. This application, a variant of BONCAT often called Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), provides spatiotemporal information about protein synthesis. tcichemicals.com

The choice of fluorescent probe can be tailored for specific experimental needs, with a wide variety of azide-functionalized dyes available, spanning the spectral range. biomol.com This enables multicolor imaging experiments to visualize protein synthesis in specific cellular compartments or in relation to other cellular structures.

| Probe Type | Azide-Functionalized Reagent Example | Detection Method | Primary Application |

|---|---|---|---|

| Affinity Tag | Azido-Biotin | Western Blot (with Streptavidin-HRP), Mass Spectrometry | Protein Enrichment and Pull-down |

| Fluorescent Dye | Azido-TAMRA | Fluorescence Microscopy, Flow Cytometry | In situ visualization of protein synthesis |

| Fluorescent Dye | Azido-Alexa Fluor 488 | Fluorescence Microscopy, Flow Cytometry | In situ visualization of protein synthesis |

| Cleavable Linker | Azido-Biotin with cleavable linker | Mass Spectrometry | Enrichment with subsequent release for analysis |

Metabolic Pathway Perturbation and Modulation

Effects on Amino Acid Metabolism

As an unnatural amino acid, the introduction of (S)-3-Amino-5-hexynoic acid into biological systems can perturb normal amino acid metabolism. nih.gov Cellular metabolism is a highly interconnected network, and the presence of an analog can have wide-ranging effects. creative-proteomics.com The compound may compete with endogenous amino acids for transport into the cell and for binding to the active sites of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs for protein synthesis.

While its incorporation is exploited for BONCAT, this process can also lead to a reduction in the fidelity of protein synthesis and potentially induce cellular stress responses. The extent of these effects depends on the concentration of the compound and the metabolic state of the cell. The catabolism of amino acids is a key source of energy and biosynthetic precursors, and the introduction of a non-canonical amino acid could potentially interfere with these degradation pathways, although specific inhibitory effects on catabolic enzymes are not extensively characterized. hksmp.com

Interaction with Neurotransmitter Metabolism

A significant area of investigation for compounds structurally related to (S)-3-Amino-5-hexynoic acid is their interaction with neurotransmitter metabolism, particularly that of γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is tightly regulated. nih.govnih.gov A key enzyme in this regulation is GABA aminotransferase (GABA-AT), which degrades GABA. scbt.com

Compounds such as 4-aminohex-5-enoic acid (Vigabatrin) and 4-amino-5-hexynoic acid (γ-ethynyl GABA) are known mechanism-based inactivators of GABA-AT. nih.govacs.orgnorthwestern.edu These molecules act as suicide substrates; the enzyme begins to process them as it would GABA, but a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to irreversible inactivation. northwestern.edu Given the structural similarity of (S)-3-Amino-5-hexynoic acid to these known inhibitors, it is hypothesized to act in a similar manner. By inhibiting GABA-AT, the degradation of GABA is blocked, leading to an accumulation of this inhibitory neurotransmitter in the brain. nih.gov

| Compound | Key Structural Feature | Known/Hypothesized Target | Mechanism of Action |

|---|---|---|---|

| (S)-3-Amino-5-hexynoic acid | Terminal Alkyne | GABA aminotransferase (GABA-AT) | Hypothesized mechanism-based inactivator |

| 4-Aminohex-5-enoic acid (Vigabatrin) | Terminal Alkene | GABA aminotransferase (GABA-AT) | Mechanism-based inactivator nih.gov |

| 4-Amino-5-hexynoic acid (γ-ethynyl GABA) | Terminal Alkyne | GABA aminotransferase (GABA-AT) | Mechanism-based inactivator northwestern.edu |

| γ-aminobutyric acid (GABA) | Carboxylic Acid | GABA receptors, GABA-AT (substrate) | Endogenous neurotransmitter |

Investigation of Biological Activity in Cellular and Organismal Systems

The biological activity of (S)-3-Amino-5-hexynoic acid has been investigated primarily through its utility as a biochemical probe and its potential as a modulator of enzyme activity.

In cellular systems, its main application is as a non-toxic tool to study the dynamics of protein synthesis. It allows researchers to distinguish newly made proteins from the pre-existing pool, which is crucial for understanding how cells respond to growth signals, stress, or disease states. The ability to visualize these proteins provides insights into cellular processes like neuronal plasticity, cell cycle progression, and viral replication.

In organismal systems, the most significant potential biological activity stems from its hypothesized role as a GABA-AT inhibitor. The elevation of GABA levels in the central nervous system is a therapeutic strategy for neurological disorders characterized by excessive neuronal excitation, such as epilepsy. nih.govnorthwestern.edu The anticonvulsant properties of known GABA-AT inactivators like vigabatrin in animal models and clinical use suggest that (S)-3-Amino-5-hexynoic acid could exhibit similar neuromodulatory activities. nih.gov Further investigations in organismal models would be required to confirm this biological activity and to understand its broader physiological effects. The use of amino acids and their derivatives in the synthesis of heterocyclic compounds with a wide range of biological interests is also an area of active research. nih.gov

In Vitro Biological Activity

There is a notable absence of specific in vitro studies detailing the biological activity of this compound. Nevertheless, the chemical structure allows for postulations regarding its potential molecular interactions. Acetylenic compounds, such as the structurally similar 4-amino-5-hexynoic acid (also known as gamma-acetylenic GABA), have been identified as potent enzyme inhibitors. nih.govnih.gov The triple bond in these molecules can be acted upon by specific enzymes, leading to the formation of a highly reactive intermediate that then irreversibly binds to the enzyme, thereby inactivating it.

This mechanism of action suggests that this compound could potentially target and inhibit enzymes that recognize it as a substrate analog. A primary candidate for such interaction would be aminotransferases, given the compound's amino acid structure.

| Potential In Vitro Target | Predicted Mechanism of Action | Rationale |

| GABA aminotransferase (GABA-T) | Irreversible Inhibition | Structural similarity to GABA and known activity of other acetylenic amino acids. |

| Other Aminotransferases | Irreversible Inhibition | Broad substrate specificity of some aminotransferases for amino acid analogs. |

This table is predictive and based on the activities of structurally related compounds, not on direct experimental data for this compound.

In Vivo Effects and Efficacy

Direct in vivo studies on the effects and efficacy of this compound have not been reported. However, the in vivo effects of the related compound, 4-amino-5-hexynoic acid, have been investigated. In a preclinical model, this compound was shown to be an enzyme-activated irreversible inhibitor of three different aminotransferases. nih.gov The extent of this inactivation was found to be dose-dependent. nih.gov

The inhibition of GABA transaminase by gamma-acetylenic GABA has been evaluated in a clinical setting for tardive dyskinesia, a movement disorder. nih.govelsevierpure.com The study demonstrated that increasing brain GABA levels through the inhibition of its metabolizing enzyme could modulate extrapyramidal motor function. nih.gov This suggests that other acetylenic GABA analogs could have similar effects on the central nervous system.

| Study Focus | Model | Key Findings for a Related Compound (4-amino-5-hexynoic acid) |

| Enzyme Inactivation Kinetics | In vivo (animal model) | Dose-dependent inactivation of three aminotransferases. nih.gov |

| Neurological Effects | Human (clinical trial) | Reduction in tardive dyskinesia symptoms through inhibition of GABA transaminase. nih.gov |

This table presents findings for a structurally related compound to infer potential in vivo effects and is not based on direct research of this compound.

Iv. Advanced Research Applications and Emerging Trends

Development of Novel Therapeutic Agents

Anti-cancer Drug Development

No specific research linking (S)-3-Amino-5-hexynoic acid hydrochloride to anti-cancer drug development was identified.

Antiviral Drug Development

There is no available data on the evaluation or application of This compound in the context of antiviral research.

Antibacterial Agent Research

Scientific literature does not appear to contain studies on the efficacy or investigation of This compound as an antibacterial agent.

Neurological Disorder Research (e.g., Epilepsy, Addictions)

No research has been found that explores the potential of This compound in the treatment or study of neurological disorders such as epilepsy or addiction.

Role in Probe and Sensor Development

Chemical Probes for Protein Modulation

There is no information available regarding the use of This compound in the design or application of chemical probes for protein modulation.

Ligand Design and Synthesis

The design and synthesis of novel ligands are fundamental to drug discovery and chemical biology. This compound serves as an attractive scaffold for creating such molecules. The primary amino group and the carboxylic acid moiety allow for its incorporation into peptide chains or derivatization through standard amide bond formation, while the terminal alkyne provides a reactive handle for a variety of chemical transformations.

In structure-based drug design, the precise three-dimensional arrangement of a ligand is critical for its interaction with a biological target, such as an enzyme or receptor. The defined stereochemistry of the (S)-enantiomer of 3-amino-5-hexynoic acid hydrochloride is crucial in this context, as biological systems often exhibit high stereoselectivity. The alkyne group can be utilized in several ways:

Click Chemistry: The terminal alkyne is a perfect substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click reaction. This allows for the straightforward conjugation of the amino acid scaffold to other molecules bearing an azide (B81097) group, such as fluorescent probes, affinity tags, or larger molecular frameworks, to create multifunctional ligands.

Metal Coordination: Alkynes are known to coordinate with various transition metals. This property can be exploited in the design of metalloprotein inhibitors or catalysts where the alkyne moiety directly interacts with a metal center in the active site.

Further Functionalization: The alkyne can be chemically transformed into other functional groups, such as aldehydes, ketones, or heterocycles, to explore a wider chemical space and optimize ligand-receptor interactions.

Recent developments have shown that amino acids are preferred precursors over simple amines in the synthesis of some bioactive compounds due to their biological relevance, chirality, and the diversity of their side chains. nih.gov

| Feature of this compound | Application in Ligand Design |

| Chiral Amino Acid Backbone | Enantioselective recognition by biological targets |

| Terminal Alkyne Group | "Click" chemistry conjugation, metal coordination, further functionalization |

| Amino and Carboxyl Groups | Peptide synthesis and derivatization |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse molecules, which can then be screened for biological activity. The unique structure of this compound makes it an excellent building block for the generation of chemical libraries.

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. By systematically combining a set of building blocks in all possible combinations, vast collections of molecules can be synthesized. This compound can be incorporated into libraries of various molecular classes, including:

Peptidomimetics: By using the amino and carboxyl groups, the molecule can be integrated into peptide sequences. The alkyne-containing side chain introduces a non-natural element that can impart unique conformational properties and resistance to enzymatic degradation compared to natural peptides.

Small Molecule Libraries: The amino acid can be used as a central scaffold, with diversity elements added at the amino, carboxyl, and alkyne positions. For example, the amino group can be acylated with a variety of carboxylic acids, the carboxyl group can be converted to a range of amides or esters, and the alkyne can be reacted with a diverse set of azides via click chemistry.

Macrocycles: The bifunctional nature of the molecule, combined with the reactive alkyne, allows for its use in the synthesis of macrocyclic compounds, a class of molecules that often exhibits potent and selective biological activities.

The synthesis of such libraries can be performed using solid-phase techniques, where the molecules are grown on a polymer support, allowing for easy purification and automation.

| Library Type | Role of this compound | Potential for Diversity |

| Peptidomimetics | Non-natural amino acid residue | Variation in peptide sequence and alkyne derivatization |

| Small Molecules | Central scaffold | Derivatization at amino, carboxyl, and alkyne groups |

| Macrocycles | Component of the cyclic backbone | Variation in ring size and appended functional groups |

Once a diverse chemical library incorporating this compound has been synthesized, it can be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. The nature of the screening assays depends on the therapeutic area of interest. For example, libraries can be screened for:

Enzyme Inhibition: To identify inhibitors of enzymes involved in disease pathways.

Receptor Binding: To find molecules that bind to and modulate the function of cellular receptors.

Antimicrobial Activity: To discover new antibiotics that can combat drug-resistant bacteria. nih.gov

Anticancer Activity: To identify compounds that are cytotoxic to cancer cells.

The screening of combinatorial libraries has become a crucial tool in the search for new therapeutic agents. nih.govnih.gov The identification of active compounds from a library containing this compound would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective second-generation drug candidates. Phenotypic screening of covalent compound libraries, in particular, has proven effective in identifying not only lead compounds but also novel drug targets. biorxiv.org

Application in Synthetic Biology and Biotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The incorporation of non-natural amino acids like this compound into biological systems is a key strategy in this field.

The introduction of non-natural amino acids into proteins allows for the expansion of the genetic code and the creation of proteins with novel functions. youtube.com this compound, with its terminal alkyne, is particularly well-suited for this purpose. Through techniques such as amber suppression, where a stop codon is repurposed to encode a non-natural amino acid, this molecule could be site-specifically incorporated into a protein's structure.

The presence of the alkyne group in a protein would enable a wide range of subsequent modifications using bioorthogonal chemistry, such as the CuAAC reaction. This could be used to:

Attach fluorescent dyes: To study protein localization and dynamics within living cells.

Introduce cross-linkers: To probe protein-protein interactions.

Conjugate drugs or toxins: To create targeted therapeutic agents.

Immobilize proteins on surfaces: For the development of biosensors and biocatalytic reactors.

Furthermore, metabolic engineering strategies could potentially be developed to produce valuable compounds from aromatic amino acids and their derivatives. nih.govnih.govyoutube.com

| Application | Method of Incorporation | Purpose of Alkyne Group |

| Protein Labeling | Genetic code expansion | Attachment of fluorescent probes |

| Protein-Protein Interaction Studies | Genetic code expansion | Introduction of photo-cross-linkers |

| Targeted Drug Delivery | Genetic code expansion | Conjugation of therapeutic agents |

| Biocatalysis | Genetic code expansion | Immobilization of enzymes |

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them promising candidates for applications in drug delivery, gene therapy, and diagnostics. The synthesis of dendrimers often involves the use of building blocks with multiple reactive sites.

This compound is an ideal monomer for the convergent synthesis of dendrimers. In a convergent approach, the branches of the dendrimer (dendrons) are synthesized first and then attached to a central core. The amino and carboxyl groups of the amino acid can be used to build the branched structure of the dendron, while the terminal alkyne at the focal point of the dendron can be used for the final attachment to a multivalent core via click chemistry. researchgate.netresearchgate.net

The use of amino acid-based building blocks can enhance the biocompatibility and biodegradability of the resulting dendrimers. nih.gov The terminal alkyne groups on the dendrimer surface can also be used for post-synthesis functionalization, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules. The fusion of alkyne-functionalized dendrons is a general, fast, and efficient method for dendrimer synthesis. nih.gov

Engineering of Metabolic Pathways

The strategic manipulation of metabolic pathways in organisms, known as metabolic engineering, is a cornerstone of modern biotechnology and synthetic biology. nih.govnih.gov This discipline aims to redesign and optimize the intricate network of biochemical reactions within cells to enhance the production of specific metabolites or to introduce novel biosynthetic capabilities. nih.gov A key strategy in metabolic engineering involves the use of specific enzyme inhibitors to redirect metabolic flux or to study the dynamics of a pathway.

(S)-3-Amino-5-hexynoic acid, as a mechanism-based inactivator of certain enzymes, serves as a valuable tool in this context. Its primary application in metabolic pathway research stems from its ability to selectively inhibit pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov

Modulation of GABA Metabolism: The compound is a known inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of the neurotransmitter GABA. nih.govnih.gov By irreversibly inactivating GABA-AT, it effectively blocks the primary catabolic route for GABA. This inhibition leads to an accumulation of GABA, a practical example of redirecting a metabolic pathway to increase the concentration of a target molecule. This principle is fundamental in research aimed at understanding the regulation of GABAergic systems.

Inhibition of Tetrapyrrole Biosynthesis: In plants, a related compound, 4-Amino-5-hexynoic acid, has been demonstrated to be a potent inhibitor of tetrapyrrole biosynthesis. nih.gov It specifically blocks the synthesis of 5-aminolevulinic acid, a crucial precursor for the production of chlorophyll (B73375) and phytochrome. nih.gov This application showcases how amino-hexynoic acids can be used to engineer plant metabolic pathways, enabling researchers to study the effects of down-regulating the production of essential pigments and photoreceptors. nih.gov

The use of (S)-3-Amino-5-hexynoic acid and its analogues allows for the precise and targeted disruption of metabolic pathways, providing insights into pathway regulation, interconnectivity, and the consequences of metabolic bottlenecks.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. drugdesign.org For (S)-3-Amino-5-hexynoic acid, which acts as an inhibitor of GABA-AT, SAR studies focus on identifying which parts of the molecule are essential for its inhibitory function and how modifications affect its potency and selectivity. nih.gov The core structure consists of a hexanoic acid backbone with a critical amino group at the C3 position and a terminal alkyne.

SAR investigations on analogues of (S)-3-Amino-5-hexynoic acid and other GABA-AT inhibitors have revealed several key principles:

The Alkyne Moiety: The terminal acetylene (B1199291) group is crucial for the mechanism-based inactivation of GABA-AT. It acts as a latent reactive group that, after enzymatic processing, forms a covalent bond with the enzyme's active site, leading to irreversible inhibition. Modification or saturation of this triple bond (e.g., to an alkene or alkane) would be expected to drastically reduce or eliminate its inhibitory activity.

The Amino Group: The position and stereochemistry of the amino group are critical for recognition and binding by the GABA-AT active site. The (S)-configuration at the C3 position is important for optimal activity. Altering the position of the amino group along the carbon chain or changing its stereochemistry would likely diminish its affinity for the enzyme.

The Carboxylic Acid Group: The carboxylate group mimics the natural substrate, GABA, allowing the molecule to be recognized by the enzyme's active site. Esterification or replacement of this group generally leads to a significant loss of activity, indicating its essential role in binding.

The Carbon Chain Length: The length of the carbon backbone influences how the molecule is positioned within the active site. Shortening or lengthening the chain can impact the orientation of the reactive alkyne group relative to the catalytic residues of the enzyme, thereby affecting the efficiency of inactivation.

These relationships are often explored through the synthesis and biological evaluation of a series of derivatives where specific parts of the molecule are systematically altered. mdpi.commdpi.com The findings from such studies are crucial for the rational design of new, more potent, or more selective GABA-AT inhibitors. nih.gov

Table 1: Postulated Structure-Activity Relationships of (S)-3-Amino-5-hexynoic Acid Derivatives

| Molecular Modification | Structural Change | Expected Impact on GABA-AT Inhibition | Rationale |

|---|---|---|---|

| Alkyne Group | Saturation (Alkyne → Alkane) | Significant decrease or loss of activity | The triple bond is essential for the mechanism-based irreversible inactivation. |

| Isomerization (Terminal → Internal Alkyne) | Decrease in activity | The terminal position is likely optimal for the reaction cascade within the active site. | |

| Amino Group | Change in Stereochemistry (S → R) | Significant decrease in activity | The enzyme's active site is stereospecific; proper orientation is required for binding and catalysis. |

| Positional Isomerism (C3 → C2 or C4) | Decrease in activity | The C3 position mimics the natural substrate, GABA, ensuring proper recognition by the enzyme. | |

| Carboxylic Acid | Esterification (-COOH → -COOR) | Significant decrease or loss of activity | The negatively charged carboxylate is crucial for binding to positively charged residues in the active site. |

| Carbon Backbone | Chain Lengthening/Shortening | Variable; likely decreased activity | Optimal chain length is required to correctly position the amino and alkyne groups for reaction. |

V. Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental to the characterization of novel or synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to determine the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy would identify key functional groups, such as the carboxylic acid, amine, and alkyne moieties. Mass Spectrometry (MS) would confirm the molecular weight and could provide information on the fragmentation pattern, further corroborating the structure.

Hypothetical Spectroscopic Data for (S)-3-Amino-5-hexynoic acid hydrochloride The following table is a hypothetical representation of expected spectroscopic data and is not based on published experimental results.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Terminal Alkyne C-H | ~2.0-2.5 ppm |

| Methylene protons adjacent to alkyne | ~2.3-2.7 ppm | |

| Methine proton (chiral center) | ~3.5-4.0 ppm | |

| Methylene protons adjacent to carboxyl | ~2.5-2.9 ppm | |

| ¹³C NMR | Carboxyl Carbon | ~170-180 ppm |

| Alkyne Carbons | ~70-90 ppm | |

| Chiral Methine Carbon | ~45-55 ppm | |

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (Amine Hydrochloride) | 2400-3200 cm⁻¹ (broad) | |

| C≡C stretch (Alkyne) | ~2100-2260 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | ~1700-1730 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | Expected m/z ~128.07 |

Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

For a chiral compound intended for biological or pharmaceutical research, confirming its enantiomeric purity is crucial. The most common technique for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method separates the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

The development of a chiral HPLC method for this compound would involve screening various CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based, or Pirkle-type) and optimizing the mobile phase composition (solvents and additives) to achieve baseline separation of the enantiomers.

As with spectroscopic data, specific, published chiral HPLC methods for the resolution of (S)-3-Amino-5-hexynoic acid enantiomers are not available. General methods for the chiral separation of non-proteinogenic amino acids exist and could be adapted. These often involve derivatization of the amino group to improve chromatographic behavior and detection. Without experimental chromatograms or validated methods, a detailed discussion of the specific conditions and expected results for this compound cannot be provided.

Hypothetical Chiral HPLC Method Parameters The following table outlines a hypothetical set of parameters for the determination of enantiomeric excess and is not based on published experimental results.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | e.g., Methanol (B129727)/Acetonitrile/Acetic Acid/Triethylamine gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Expected Elution | Baseline separation of (S) and (R) enantiomers |

| Quantification | Integration of peak areas to calculate enantiomeric excess |

Vi. Safety Considerations and Handling in Academic Laboratory Settings

Hazard Classifications relevant to Laboratory Research

(S)-3-Amino-5-hexynoic acid hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to irritation of the skin, eyes, and respiratory system. The specific GHS hazard statements and the corresponding pictogram are detailed below.

GHS Hazard Pictogram:

GHS07: Exclamation Mark

GHS Hazard Statements:

The hazard statements provide standardized phrases describing the nature of the hazard. wikipedia.orgchemsafetypro.com For this compound, the relevant statements are:

H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammatory reactions. chemsafetypro.comcloudsds.commsds-europe.com

H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly. chemsafetypro.comcloudsds.commsds-europe.com

H335: May cause respiratory irritation. Inhalation of the dust or particles of this compound can irritate the respiratory tract. chemsafetypro.commsds-europe.com

These classifications underscore the importance of using appropriate personal protective equipment and handling the compound in a well-ventilated area to minimize exposure.

Interactive Data Table: GHS Hazard Information

| Hazard Code | Description | Pictogram |

|---|---|---|

| H315 | Causes skin irritation | GHS07 |

| H319 | Causes serious eye irritation | GHS07 |

| H335 | May cause respiratory irritation | GHS07 |

Recommended Laboratory Safety Procedures and Practices

Given the hazard classifications, specific safety procedures should be followed when handling this compound in an academic laboratory setting. These practices are designed to prevent accidental exposure and ensure a safe research environment.

Engineering Controls:

Work should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to minimize the inhalation of dust particles.

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect the eyes from dust and potential splashes. ncsu.eduucmerced.edulensrxlab.com

Hand Protection: Chemically resistant gloves, such as nitrile or latex, should be worn to prevent skin contact. It is important to inspect gloves for any tears or holes before use and to change them frequently.

Skin and Body Protection: A standard laboratory coat should be worn to protect street clothing and minimize skin exposure.

Respiratory Protection: If working outside of a fume hood where there is a potential for generating dust, a NIOSH-approved N95 dust mask or a respirator should be used to prevent respiratory irritation.

Handling Procedures:

Avoid direct contact with skin, eyes, and clothing.

Avoid inhalation of dust.

As the compound is noted to be air-sensitive, for transfers and weighing, it is advisable to work under an inert atmosphere, for example, within a glovebox or using a Schlenk line. chemistryviews.orglehigh.eduwdfiles.com

Wash hands thoroughly after handling the compound, even if gloves were worn.

First Aid Measures:

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

In case of skin contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

In case of inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Interactive Data Table: Recommended PPE

| Protection Type | Recommended Equipment | Purpose |

|---|---|---|

| Eye/Face | Chemical splash goggles or safety glasses with side shields | Protection from dust and splashes |

| Hand | Chemically resistant gloves (e.g., nitrile) | Prevention of skin contact |

| Body | Laboratory coat | Minimize skin exposure |

| Respiratory | N95 dust mask or respirator (if needed) | Prevention of respiratory irritation |

Storage and Stability Considerations

Proper storage of this compound is crucial to maintain its integrity and prevent degradation. The hydrochloride salt form generally offers increased stability compared to the free base form of amino acids. quora.com

Storage Conditions:

The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.

It is recommended to store the compound in a cool, dry, and well-ventilated area. A specific storage temperature of 2-8°C is suggested by some suppliers.

Keep the container in a location away from direct sunlight.

Stability and Incompatibilities:

This compound is noted to be air-sensitive. Exposure to air can lead to degradation, highlighting the importance of proper sealing and potentially storing under an inert atmosphere for long-term stability.

The compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Interactive Data Table: Storage and Stability Summary

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (Refrigerated) |

| Atmosphere | Store in a tightly sealed container; consider inert atmosphere for long-term storage due to air sensitivity. |

| Light | Protect from direct sunlight. |

| Incompatibilities | Strong oxidizing agents. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Amino-5-hexynoic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via chiral resolution or asymmetric synthesis. For example, propargyl glycine derivatives (e.g., β-Propargyl-L-β-homophenylglycine) can serve as precursors, with HCl used to form the hydrochloride salt . To optimize efficiency:

- Use chiral catalysts (e.g., Ru-based) to enhance enantiomeric excess (ee).

- Monitor reaction progress via TLC or HPLC, adjusting pH to stabilize intermediates.

- Purify via recrystallization in methanol/ether mixtures to isolate the hydrochloride form .

Q. How can the purity and enantiomeric integrity of this compound be validated?

- Methodological Answer :

- Purity : Use melting point analysis (expected range: 165–167°C for hydrochloride) and HPLC with UV detection at 210–220 nm .

- Enantiomeric Integrity : Employ chiral column chromatography (e.g., Chiralpak® IA) or polarimetry ([α]D²⁰ = +30° in methanol) to confirm the (S)-configuration .

Q. What solubility properties and stability considerations are critical for handling this compound?

- Methodological Answer :

- Solubility : Soluble in polar solvents (e.g., PBS pH 7.2: ~5 mg/mL; DMSO: ~5 mg/mL) but insoluble in non-polar solvents . Pre-saturate solvents with nitrogen to minimize oxidation of the alkyne moiety.

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat, which may induce racemization or decomposition .

Q. What are the primary research applications of this compound in life sciences?

- Methodological Answer : It serves as a chiral building block for:

- Peptide Synthesis : Incorporation into peptidomimetics via solid-phase synthesis, leveraging the alkyne group for click chemistry modifications (e.g., azide-alkyne cycloaddition) .

- Enzyme Inhibition Studies : Structural analog for γ-aminobutyric acid (GABA) receptors or amino acid decarboxylases, requiring activity assays (e.g., fluorometric substrate turnover) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral synthesis yields reported for this compound?

- Methodological Answer : Discrepancies in ee% often arise from:

- Catalyst Selectivity : Test alternative catalysts (e.g., Jacobsen’s salen-Co for asymmetric amination).

- Reaction Conditions : Optimize temperature (e.g., 0–4°C for kinetic control) and solvent polarity (e.g., DMF vs. THF).

- Analytical Validation : Cross-validate results using circular dichroism (CD) and X-ray crystallography to confirm stereochemistry .

Q. What strategies enable the use of this compound in bioorthogonal click chemistry applications?

- Methodological Answer : The alkyne group facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Labeling : Conjugate with azide-tagged fluorophores (e.g., Alexa Fluor 488 azide) for cellular imaging.

- Ligand Design : Incorporate into drug candidates for target-specific labeling (e.g., PARP inhibitors).

- Optimization : Use tris(benzyltriazolylmethyl)amine (TBTA) ligands to reduce copper toxicity in biological systems .

Q. How does this compound behave in metabolic stability assays, and what structural modifications improve its pharmacokinetic profile?

- Methodological Answer :

- Metabolic Stability : Assess via liver microsome assays (human/rat), monitoring degradation via LC-MS. The alkyne group may undergo cytochrome P450-mediated oxidation.

- Modifications :

- Replace the terminal alkyne with a cyclopropane moiety to reduce metabolic liability.

- Introduce PEG spacers to enhance solubility and prolong half-life .

Q. What advanced techniques are used to study enantiomer-specific interactions of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the (S)-enantiomer on sensor chips to measure binding kinetics (e.g., KD, kon/koff) with receptors.

- Molecular Dynamics (MD) Simulations : Compare docking poses of (S) vs. (R) enantiomers using software like AutoDock Vina.

- In Vivo Pharmacokinetics : Administer enantiomers separately in animal models and quantify plasma exposure via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.